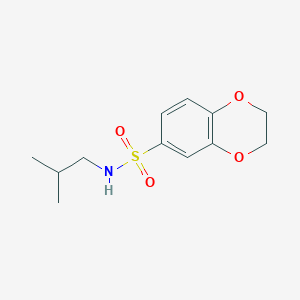

N-isobutyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-isobutyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . Sulfonamides are known for their antibacterial properties and are used in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents . Benzodioxane and its derivatives are identified as having anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This compound is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular structure of “this compound” was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .科学研究应用

Optoelectronic Applications

N-isobutyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: has potential applications in the field of optoelectronics. This compound can be used in the development of nonlinear optical (NLO) materials , which are crucial for advanced photonics and optoelectronics. These materials facilitate the creation of new molecular designs for optical device applications, such as frequency generators, optical limiters, and optical switches .

Synthesis of Spirolactones

The compound is useful in synthetic chemistry, particularly in the Rh(iii)-catalyzed [3 + 2] spiroannulation of 2,3-dihydro-1,4-benzoxazines with 4-hydroxy-2-alkynoates. This process leads to the synthesis of highly rigid spirolactones with good yields and high regioselectivity. Such spirolactones have applications in medicinal chemistry and materials science .

Material Science

In material science, this compound can contribute to the development of new materials with desirable thermal and dielectric properties. It can be used to synthesize materials that exhibit significant second harmonic generation (SHG) efficiency, which is a property important for various photonic applications .

Organic Electronics

The unique properties of This compound make it a candidate for use in organic electronics. Its role in the synthesis of organic nonlinear optical materials can lead to advancements in laser-based industrial applications, impacting the manufacturing of electronic devices .

作用机制

Target of Action

N-isobutyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative . Sulfonamides are known to be potent inhibitors of carbonic anhydrase , an enzyme that plays a crucial role in various physiological processes. This compound is also suggested to have potential therapeutic effects on Alzheimer’s disease .

Mode of Action

Based on the known actions of sulfonamides, it is likely that it inhibits the activity of carbonic anhydrase, thereby disrupting the balance of carbon dioxide and bicarbonate in the body . This can lead to a variety of effects, depending on the specific tissues and processes involved.

Biochemical Pathways

Given its potential role as a carbonic anhydrase inhibitor, it may impact a variety of processes, including ph regulation, fluid balance, and certain aspects of nerve function .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract which metabolizes in the liver and inactive compounds are excreted through bile or feces . This suggests that this compound may have similar ADME properties, although specific studies on this compound are needed to confirm this.

Result of Action

Based on its potential role as a carbonic anhydrase inhibitor, it could potentially disrupt a variety of physiological processes, leading to therapeutic effects in certain contexts .

属性

IUPAC Name |

N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9(2)8-13-18(14,15)10-3-4-11-12(7-10)17-6-5-16-11/h3-4,7,9,13H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFGWSRJLVRSDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5019367.png)

![2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5019372.png)

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)methanamine](/img/structure/B5019390.png)

![5-{5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5019398.png)

![ethyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B5019406.png)

![1-ethyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B5019413.png)

![N-(4-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5019426.png)

![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5019432.png)

![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B5019436.png)

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5019440.png)

![N-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5019443.png)

![4-[5-(3-methoxy-4-propoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5019454.png)